![molecular formula C18H16BrN3O3S B2549941 5-bromo-N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide CAS No. 1007529-69-2](/img/structure/B2549941.png)
5-bromo-N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide
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Description
The compound “5-bromo-N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide” has a molecular formula of C18H16BrN3O3S . It has a molecular weight of 434.3 g/mol . The IUPAC name for this compound is 5-bromo-N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide .
Molecular Structure Analysis
The compound has a complex structure that includes a furan ring, a thieno[3,4-c]pyrazole ring, and a bromine atom . The InChI string, which provides a textual representation of the compound’s structure, isInChI=1S/C18H16BrN3O3S/c1-10-3-4-14 (11 (2)7-10)22-17 (12-8-26 (24)9-13 (12)21-22)20-18 (23)15-5-6-16 (19)25-15/h3-7H,8-9H2,1-2H3, (H,20,23)
. Physical And Chemical Properties Analysis
The compound has several computed properties, including a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 5, and a rotatable bond count of 3 . Its exact mass and monoisotopic mass are both 433.00958 g/mol . The topological polar surface area is 96.3 Ų .Scientific Research Applications
- Leishmaniasis and malaria are serious parasitic diseases affecting millions worldwide. Researchers have investigated the antiparasitic potential of this compound. A molecular simulation study found that it exhibits potent in vitro antipromastigote activity, particularly against Leishmania parasites. The compound interacts favorably with the active site of LmPTR1, a key enzyme in Leishmania, suggesting its potential as an antileishmanial agent .
- The bromo group in this compound makes it a valuable building block for organic synthesis. It can serve as a boron reagent in Suzuki–Miyaura coupling reactions. These reactions allow chemists to create complex molecules by coupling aryl or vinyl boron compounds with aryl or vinyl halides. The compound’s versatility in such reactions opens up possibilities for designing novel organic molecules .
Antiparasitic Activity
Boron Reagent in Organic Synthesis
properties
IUPAC Name |
5-bromo-N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O3S/c1-10-3-4-14(11(2)7-10)22-17(12-8-26(24)9-13(12)21-22)20-18(23)15-5-6-16(19)25-15/h3-7H,8-9H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGBPLLNEIKFGEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C4=CC=C(O4)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide |
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